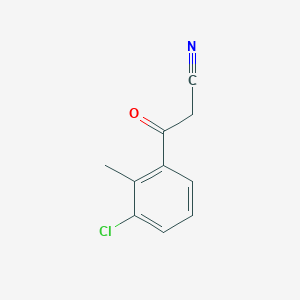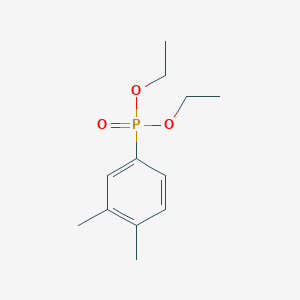
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal
Descripción general
Descripción
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal is a stereoisomer of a hexose sugar derivative. This compound is characterized by the presence of four hydroxyl groups attached to a six-carbon backbone, with an aldehyde functional group at one end. The specific stereochemistry of this compound is crucial for its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal can be achieved through several methods. One common approach involves the selective oxidation of the corresponding hexose sugar. This process typically employs mild oxidizing agents such as bromine water or nitric acid under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological methods, such as the fermentation of specific microorganisms that can produce the compound as a metabolic intermediate. Alternatively, chemical synthesis routes using flow microreactor systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: (3R,4S,5R)-3,4,5,6-Tetrahydroxyhexanoic acid.
Reduction: (3R,4S,5R)-3,4,5,6-Tetrahydroxyhexanol.
Substitution: Various esters and ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of (3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with molecular targets such as proteins and nucleic acids, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal: Another hexose derivative with an additional hydroxyl group.
(2R,3R,4R,5R)-2,3,5,6-Tetrahydroxyhexanal: A stereoisomer with different spatial arrangement of hydroxyl groups.
Uniqueness
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(114C)hexanal is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This stereoisomerism can significantly influence the compound’s interaction with enzymes and receptors, making it a valuable molecule for targeted research and applications .
Propiedades
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy(114C)hexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYALKFFQXWPIH-GVQCHKFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([14CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione](/img/structure/B3280938.png)



![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B3280963.png)



![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3280994.png)

